Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H5Br2N3O4 and a molecular weight of 354.94 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by nitration and esterification. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the desired substitution on the pyrimidine ring . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it valuable in biochemical research .
Comparison with Similar Compounds
Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate can be compared with similar compounds such as:
Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate: This compound has chlorine atoms instead of bromine, which affects its reactivity and applications.
2,6-dibromo-5-nitro-4-pyrimidinecarboxylic acid ethyl ester: A similar compound with slight variations in its structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5Br2N3O4 |
---|---|
Molecular Weight |
354.94 g/mol |
IUPAC Name |
ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H5Br2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3 |
InChI Key |
KDLOXENOVGWRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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